Gilsonite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gilsonite, also known as uintaite, is a naturally occurring hydrocarbon resin . It is a very pure resinous rock, formed of a complex combination of different kinds of hydrocarbons . This unique natural combination, rich in nitrogen and beta-carotenes and low in sulfur, is what makes Gilsonite special . It is only found in one place in the world—the Uinta Basin of Northeastern Utah .

Synthesis Analysis

Gilsonite is a naturally occurring asphaltite bitumen, consisting of a complex mixture of organic compounds . It was characterized by elemental analysis (EA) to determine the concentrations of C, H, N, S, and O, by Fourier transform infrared spectroscopy (FTIR) for comparative analysis of the chemical structures, by Nuclear magnetic resonance spectroscopy of hydrogen (1H NMR) to ascertain the aliphatic and aromatic hydrogen fractions, and by Thin layer chromatography-flame ionization detection (Iatroscan TLC-FID) to quantify saturated and aromatic hydrocarbons, and resin/asphaltene fractions .Molecular Structure Analysis

The molecular structure of Gilsonite is complex. H/C ratios and NMR analysis indicate the presence of a significant aromatic fraction . Most of the aromatics exist in stable, conjugated systems, probably porphyrin-like structures that relate to the geologic source of the product . The remainder of the product consists of long, paraffinic chains .Chemical Reactions Analysis

Gilsonite has some reactive potential. Crosslinking and addition type reactions have been observed . Gilsonite is known to react with formaldehyde compounds under certain conditions .Physical And Chemical Properties Analysis

Gilsonite is black in color, shiny, and similar in appearance to the mineral obsidian . It is highly brittle and can be easily crushed into a dark brown powder . It has a melting temperature between 160 and 220 C . It has a high content of Asphaltene and is highly soluble in organic solvents .Wirkmechanismus

Gilsonite uses a physical process to stabilize shales rather than the chemical process most widely used in the industry . The mineral, when added to a drilling fluid system, would penetrate the micro-fractures or pore spaces of shale as the bit penetrates the formation. By a plastic mechanism, it would extrude into the shale pore .

Zukünftige Richtungen

Future work should concentrate on enhancing the quality of gilsonite in asphalt mixtures by replacing the traditional limestone filler with another material . This is because gilsonite appears very poor in mineral clays . This could lead to an improvement in the strength and resistance of pavements .

Eigenschaften

CAS-Nummer |

12002-43-6 |

|---|---|

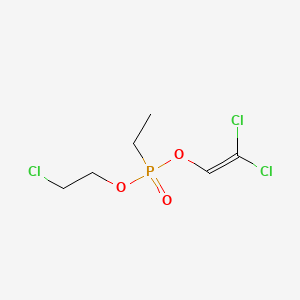

Molekularformel |

C25H42O3 |

Molekulargewicht |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.